![molecular formula C19H15ClFNO4 B2927336 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1358412-53-9](/img/structure/B2927336.png)
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of 1,2,4-oxadiazole and thieno[3,2-d]pyrimidine . The 1,2,4-oxadiazole derivatives have been reported to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the creation of 1,2,4-oxadiazole linked derivatives . These compounds were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the 1,2,4-oxadiazole and thieno[3,2-d]pyrimidine moieties suggests that it may have interesting chemical properties .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Synthesis and Potential Biological Activities
The synthesis of polynuclear heterocycles, specifically azolothienopyrimidines and thienothiazolopyrimidines, has been explored for their potential biological activities. These compounds, including thieno[2,3-d]pyrimidine derivatives, have shown to act as inhibitors of adenosine kinase, platelet aggregation, and exhibit antileukemia and anticancer activities. The pursuit of such compounds is motivated by their significant biological activities, making them of interest in medicinal chemistry and drug development (El-Gazzar, Hussein, & Aly, 2006).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds exhibited activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, suggesting their potential as antimicrobial agents. This highlights the relevance of such heterocyclic compounds in addressing the need for new antimicrobials (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Urease Inhibition
Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives showed potential as urease inhibitors. This property is significant in the search for novel treatments for conditions caused by excessive urease activity, further demonstrating the diverse applications of such heterocyclic compounds in scientific research and potential therapeutic applications (Rauf et al., 2010).
Future Directions
properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4/c1-24-11-6-7-16-12(8-11)18(9-17(22-16)19(23)25-2)26-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJGRCPPGYOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.